molecular formula C12H8S2 B1682798 Thianthrene CAS No. 92-85-3

Thianthrene

Cat. No. B1682798
Key on ui cas rn: 92-85-3
M. Wt: 216.3 g/mol
InChI Key: GVIJJXMXTUZIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07615330B2

Procedure details

In 300 ml of acetic acid was refluxed 20 g of thianthrene and 36 ml of diluted nitric acid was gradually added dropwise thereto. After reacting for 5 hours, the reaction solution was poured into 1.2 liters of water to deposit crystals. The crystals were collected by filtration and recrystallized from acetonitrile to obtain 12 g of thianthrene-S-oxide. 1H-NMR (400 MHz, CDCl3): σ 7.42 (t, 2H), 7.56 (t, 2H), 7.63 (d, 2H), 7.93 (d, 2H).
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[S:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[N+]([O-])(O)=[O:16].O>C(O)(=O)C>[CH:11]1[C:12]2[S:13][C:14]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[S:6](=[O:16])[C:7]=2[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
1.2 L
Type
reactant
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3SC12
Name
Quantity
36 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually added dropwise
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1=CC=CC=2S(C3=CC=CC=C3SC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.